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Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential

cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a

key player in DNA synthesis, repair, and methylation.[1][2][3] A 19-base pair (19-bp)

insertion/deletion polymorphism (rs70991108) within the first intron of the DHFR gene has

been identified and is the subject of extensive research due to its potential functional and

clinical consequences.[4][5] These application notes summarize the clinical implications of

screening for this genetic variant, providing insights for research and drug development.

Molecular and Cellular Impact of the 19-bp Deletion
The 19-bp deletion is located in a non-coding region of the DHFR gene.[4] Despite its intronic

location, evidence suggests it is a functional polymorphism that can influence DHFR

expression.[5][6] The deletion has been associated with altered mRNA levels, which may in

turn affect the intracellular pool of reduced folates.[5][7] This can have significant downstream

effects on cellular processes that are dependent on folate metabolism.[8]
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Screening for the DHFR 19-bp deletion has several potential clinical applications, primarily

centered around disease susceptibility and response to pharmacotherapy, particularly with

antifolate drugs.

Pharmacogenomics of Antifolate Drugs (e.g.,
Methotrexate)
Methotrexate (MTX) is a potent inhibitor of DHFR and is widely used in the treatment of various

cancers, including acute lymphoblastic leukemia (ALL), as well as autoimmune diseases like

rheumatoid arthritis (RA).[3][9] The efficacy and toxicity of MTX can be influenced by genetic

variations in the folate pathway, including the DHFR 19-bp deletion.[9]

Treatment Efficacy and Resistance: Altered DHFR expression levels associated with the 19-

bp deletion may contribute to inter-individual differences in MTX response.[5] Some studies

suggest that variations in DHFR expression can be a mechanism of MTX resistance.[9][10]

For instance, in pediatric ALL, polymorphisms in the DHFR promoter region, which are in

linkage disequilibrium with the 19-bp deletion, have been associated with differences in MTX

dose requirements.[11]

Toxicity: The 19-bp deletion has been investigated as a potential predictor of MTX-induced

toxicity.[12] Screening for this polymorphism could aid in identifying patients at a higher risk

for adverse events, allowing for personalized dosing strategies.

Disease Susceptibility
The DHFR 19-bp deletion has been implicated in the risk of developing several conditions,

often in the context of gene-nutrient interactions with folic acid intake.

Neural Tube Defects (NTDs): The role of the DHFR 19-bp deletion in NTD risk is complex

and has yielded conflicting results across different studies.[4][5][13] Some studies suggest a

protective role of the deletion allele, possibly by increasing DHFR expression, while others

have found no association or an increased risk.[13][14]

Cancer Risk: The deletion has been associated with an increased risk of certain cancers,

such as breast cancer, particularly in individuals with high folic acid intake from supplements.

[6][15] It has also been investigated in relation to retinoblastoma.[15]
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Cognitive Function: There is emerging evidence that the DHFR 19-bp deletion may modify

the association between folate status and cognitive function, particularly in older adults.[16]

[17] Individuals with the deletion genotype may not derive the same cognitive benefits from

high folate status.[16][18]

Pregnancy Outcomes: The deletion allele has been studied as a potential risk factor for

adverse pregnancy outcomes, such as preterm delivery and low birth weight, especially in

the context of low folate intake.[19]

Data Presentation
Table 1: Summary of Genotype Frequencies of DHFR 19-bp Deletion in Different Populations

Population
Wild-Type
(ins/ins)
Frequency

Heterozygous
(ins/del)
Frequency

Homozygous
Deletion
(del/del)
Frequency

Reference

Japanese 11.9% 40.1% 48.0% [14]

Boston-based

(pooled cohorts)
- - 23% [17]

Iranian - -

13% (in NS-CL/P

patients), 25%

(in controls)

[13]

Framingham

Offspring Study
32.6% 53.2% 17.8% [4]

Table 2: Association of DHFR 19-bp Deletion with Clinical Outcomes
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Clinical
Outcome

Genotype

Odds Ratio
(OR) /
Relative
Risk (RR)

95%
Confidence
Interval (CI)

P-value Reference

Preterm

Delivery

Deletion

allele
AOR: 3.0 1.0, 8.8 < 0.05 [19]

Preterm

Delivery (with

low folate

intake)

Deletion

allele
AOR: 5.5 1.5, 20.4 0.01 [19]

Low Birth

Weight (with

low folate

intake)

Deletion

allele
AOR: 8.3 1.8, 38.6 0.01 [19]

Breast

Cancer (in

multivitamin

users)

+/- OR: 1.26 0.96, 1.66 - [6]

Breast

Cancer (in

multivitamin

users)

-/- OR: 1.52 1.08, 2.13
(for trend) =

0.02
[6]

Nonsyndromi

c Cleft

Lip/Palate

D/D vs. W/W OR: 0.33 - 0.027 [20]

Experimental Protocols
Protocol 1: Genotyping of the DHFR 19-bp Deletion
using Real-Time PCR (TaqMan Assay)
This protocol is adapted from methodologies described in the literature.[4][17]

1. DNA Extraction:
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Extract genomic DNA from whole blood or other appropriate tissue samples using a

commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

Assess DNA quality and quantity using spectrophotometry or fluorometry.

2. Real-Time PCR:

Primer and Probe Sequences:

Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[4][17]

Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[4][17]

Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-3'[4][17]

Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-3'[4]

Reaction Mixture:

Template DNA: ~3 ng

Forward and Reverse Primers: 950 nmol/L each

FAM and VIC Probes: 250 nmol/L each

TaqMan Universal PCR Master Mix (2x)

Nuclease-free water to a final volume of 20 µL

PCR Cycling Conditions:

Initial Denaturation: 95°C for 10 minutes

40-50 cycles of:

Denaturation: 92°C for 15 seconds

Annealing/Extension: 60°C for 1 minute
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Data Analysis:

Perform allelic discrimination analysis on a real-time PCR system (e.g., Applied

Biosystems 7300).

The software will plot the fluorescence signals to determine the genotype of each sample

(ins/ins, ins/del, or del/del).

Protocol 2: Genotyping of the DHFR 19-bp Deletion
using Allele-Specific PCR (AS-PCR)
This protocol is based on a method described for the detection of the deletion.[13]

1. DNA Extraction:

As described in Protocol 1.

2. Allele-Specific PCR:

Primer Sequences:

Forward Primer 1 (Non-deleted allele): Sequence specific to the insertion.

Forward Primer 2 (Deleted allele): Sequence spanning the deletion junction.

Common Reverse Primer: Sequence downstream of the polymorphic region. (Note:

Specific primer sequences for AS-PCR can be designed based on the reference sequence

of the DHFR gene.)

Reaction Mixture (per reaction):

Template DNA: ~100 ng

Allele-specific Forward Primer: 0.7 µL (10 pmol/mL)

Common Reverse Primer: 0.7 µL (10 pmol/mL)

PCR Master Mix (e.g., Prime Taq Premix): 10 µL
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DNase-free water to a final volume of 20 µL

PCR Cycling Conditions:

Initial Denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: (Temperature to be optimized based on primer design) for 30 seconds

Extension: 72°C for 30-60 seconds

Final Extension: 72°C for 5-10 minutes

Data Analysis:

Analyze the PCR products by agarose gel electrophoresis.

The presence and size of the amplified fragments will indicate the genotype.
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Caption: Folate metabolism pathway highlighting the central role of the DHFR enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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